Product packaging for 5-bromo-2-chloro-1H-imidazole(Cat. No.:)

5-bromo-2-chloro-1H-imidazole

Cat. No.: B12303417
M. Wt: 181.42 g/mol
InChI Key: SNODATUILHBXFF-UHFFFAOYSA-N
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Description

Broader Context of Imidazole (B134444) Heterocycles as Privileged Scaffolds in Chemical Synthesis

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of organic and medicinal chemistry. ajrconline.orgrsc.org Its unique structural and electronic properties have established it as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ajrconline.orgajgreenchem.commdpi.com This versatility stems from the imidazole's ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions. ajrconline.orgajgreenchem.com

Imidazoles are integral components of numerous biologically significant molecules, including the essential amino acid histidine, which plays a crucial role in enzyme catalysis. ajrconline.org The imidazole moiety is also found in the core structure of purines, fundamental building blocks of nucleic acids like DNA and RNA. mdpi.com Furthermore, many natural products and synthetic compounds with a wide range of pharmacological activities, such as anticancer, antifungal, and antibacterial agents, feature an imidazole core. rsc.orgmdpi.com

The synthetic accessibility and the ease with which the imidazole ring can be functionalized have made it a popular building block in the construction of complex molecules. ajgreenchem.comresearchgate.net Chemists have developed a multitude of synthetic methodologies to create diverse imidazole derivatives, allowing for the fine-tuning of their physicochemical and biological properties. ajrconline.orgrsc.org This has led to the development of numerous clinically approved drugs containing the imidazole scaffold. mdpi.com

Significance of Halogenation in Modulating Imidazole Reactivity and Chemical Properties

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy for modifying the properties of organic compounds, and imidazoles are no exception. The incorporation of halogens onto the imidazole ring can profoundly influence its reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. arxiv.org

The high electronegativity of halogen atoms can alter the electron distribution within the imidazole ring, impacting its acidity and basicity. arxiv.org This electronic perturbation can also affect the regioselectivity of subsequent chemical reactions, directing incoming substituents to specific positions on the ring. acs.org For instance, halogen atoms can serve as versatile synthetic handles, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govresearchgate.net This allows for the construction of complex molecular architectures from simpler halogenated imidazole precursors. nih.gov

From a physicochemical standpoint, halogenation often increases the lipophilicity of the imidazole, which can enhance its ability to cross cell membranes. The introduction of halogens can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug molecule. The controlled halogenation of imidazoles is therefore a critical tool for medicinal chemists in the process of drug discovery and development.

Rationale for Researching 5-bromo-2-chloro-1H-imidazole within Dihaloimidazole Chemistry

Within the broader class of halogenated imidazoles, dihaloimidazoles represent a particularly interesting and synthetically versatile subclass. The presence of two halogen atoms on the imidazole ring offers multiple sites for functionalization, allowing for the stepwise and regioselective introduction of different substituents. acs.orgnih.gov This modular approach is highly valuable for the construction of diverse molecular libraries for screening in drug discovery and materials science. acs.org

The specific compound, this compound, is a subject of significant research interest due to the differential reactivity of the bromine and chlorine atoms. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many cross-coupling reactions. researchgate.net This difference in reactivity allows for selective functionalization at the C5 position (bearing the bromine) while leaving the C2 position (bearing the chlorine) intact for subsequent transformations.

This selective reactivity provides a powerful tool for synthetic chemists to build complex molecules in a controlled manner. For example, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a different coupling reaction at the C-Cl bond. acs.orgnih.gov This stepwise functionalization is a key advantage in the synthesis of unsymmetrically substituted imidazoles, which are often challenging to prepare by other methods. The ability to control the regiochemistry of these reactions by carefully selecting catalysts and reaction conditions is an active area of research. acs.orgnih.gov

The study of this compound and its derivatives contributes to a deeper understanding of the fundamental principles of dihaloimidazole chemistry and expands the synthetic toolbox available to organic chemists for the creation of novel and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2BrClN2 B12303417 5-bromo-2-chloro-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H2BrClN2

Molecular Weight

181.42 g/mol

IUPAC Name

5-bromo-2-chloro-1H-imidazole

InChI

InChI=1S/C3H2BrClN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7)

InChI Key

SNODATUILHBXFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 1h Imidazole and Analogous Dihaloimidazoles

Strategies for Regiocontrolled Halogenation of the Imidazole (B134444) Core

Direct Electrophilic Halogenation Protocols for Imidazoles

Direct halogenation is the most straightforward approach to introducing halogen atoms onto the imidazole ring. This method typically involves treating imidazole or a substituted derivative with an electrophilic halogenating agent.

Research Findings:

Bromination: Imidazole reacts readily with bromine in various solvents, such as chloroform, to produce 2,4,5-tribromoimidazole, indicating the high reactivity of all available carbon positions under these conditions. uobabylon.edu.iq

Chlorination: The direct chlorination of benzene (B151609) and other aromatic systems typically requires a Lewis acid catalyst like AlCl₃ or FeCl₃ to form a highly electrophilic complex that can be attacked by the aromatic ring. wikipedia.orgyoutube.com A similar principle applies to less reactive heterocyclic systems.

Iodination: Direct iodination of imidazole often requires alkaline conditions to proceed effectively, yielding 2,4,5-triiodoimidazole. uobabylon.edu.iq For other aromatic compounds, oxidizing agents like nitric acid are used with I₂ to generate a potent electrophilic iodine species. wikipedia.org

Achieving mono- or di-substitution through direct halogenation can be challenging due to the activating effect of the imidazole ring, which often leads to polyhalogenation. Regiocontrol can sometimes be achieved by blocking more reactive sites or by carefully controlling reaction conditions.

Multi-Step Approaches to Achieve Specific Halogenation Patterns

To synthesize a specific isomer like 5-bromo-2-chloro-1H-imidazole, multi-step synthetic sequences are generally required. These approaches offer precise control over the placement of each halogen atom by manipulating directing groups, protecting groups, or by sequential metal-catalyzed cross-coupling reactions.

Key Strategies:

Protecting Groups: The nitrogen atom of the imidazole ring can be protected (e.g., with a trityl or tosyl group) to prevent N-halogenation and modify the electronic properties of the ring, thereby influencing the regioselectivity of subsequent C-halogenation steps.

Directed Ortho-Metalation (DoM): A directing group installed on the imidazole nitrogen can direct lithiation (or metalation with another strong base) to an adjacent carbon position (C2 or C5). Quenching the resulting organometallic intermediate with an electrophilic halogen source (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)) installs the halogen at the desired position.

Sequential Cross-Coupling: Starting from a dihaloimidazole, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to selectively replace one halogen atom. By choosing the appropriate catalyst and conditions, it is possible to control which C-X bond reacts, allowing for the stepwise construction of complex imidazoles. nih.gov

A hypothetical multi-step synthesis for this compound might involve:

N-protection of imidazole.

Regioselective bromination at the C5 position.

Directed lithiation at the C2 position followed by quenching with a source of electrophilic chlorine.

Deprotection of the nitrogen to yield the final product.

Mechanistic Investigations of Halogenation Reactions on Imidazole Systems

The halogenation of imidazole proceeds via an electrophilic aromatic substitution mechanism, but with nuances specific to this heterocycle. Computational and experimental studies have shed light on the intermediates and transition states involved.

The generally accepted mechanism involves the attack of the electron-rich imidazole ring on an electrophilic halogen species (X⁺), leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. uobabylon.edu.iq Subsequent deprotonation by a base restores the aromaticity of the ring, yielding the halogenated product.

A significant mechanistic question in the halogenation of N-H azoles is whether the reaction proceeds via initial C-halogenation or through an N-halogenated intermediate that subsequently rearranges. csic.esresearchgate.net Theoretical studies using methods like the Gaussian-4 (G4) composite method have been employed to calculate the energetics of these pathways. csic.es It has been proposed that chlorination of imidazole may begin with N-chlorination to form 1-chloro-1H-imidazole, which then undergoes an N-to-C rearrangement (a process known as halotropy) to afford the C-halogenated product. csic.esresearchgate.net However, the isolation of these non-aromatic intermediates has proven difficult, making the mechanism a subject of ongoing investigation. csic.es

Advanced Synthetic Techniques for this compound Derivatives

Modern organic synthesis emphasizes the development of more efficient, sustainable, and rapid methods. These principles have been successfully applied to the synthesis of imidazole derivatives.

Green Chemistry Principles in Imidazole Synthesis (e.g., Solvent-Free Conditions, Bio-Catalysis)

Green chemistry aims to reduce the environmental impact of chemical processes. Key approaches in imidazole synthesis include the use of solvent-free conditions and biocatalysis.

Solvent-Free Synthesis: Performing reactions without a solvent (neat conditions) minimizes waste and can simplify product purification. asianpubs.org One-pot, solvent-free procedures have been developed for synthesizing various imidazole derivatives, often showing advantages like high yields, mild reaction conditions, and easy setup. asianpubs.orgias.ac.in For instance, the four-component cyclocondensation to form tetrasubstituted imidazoles can be efficiently catalyzed by antimony trichloride (B1173362) on silica (B1680970) gel under solvent-free conditions. ias.ac.in Brønsted acidic ionic liquids have also been used as reusable catalysts for similar solvent-free syntheses. researchgate.net

Bio-Catalysis: The use of enzymes (biocatalysts) for halogenation is a growing area of green chemistry. Halogenase and haloperoxidase enzymes can incorporate halide groups under very mild, aqueous conditions, using simple alkali halides instead of hazardous halogenating agents. rsc.orgacs.org While the direct biocatalytic synthesis of this compound is not yet established, enzymes like chloroperoxidase from Caldariomyces fumago have been shown to catalyze the chlorination and bromination of other heterocycles, such as uracil (B121893) and indoline. nih.gov The site-selectivity of these enzymes offers significant potential for future regiocontrolled syntheses of complex haloimidazoles. pnas.org

Microwave-Assisted Organic Synthesis (MAOS) for Halogenated Imidazoles

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. chemicaljournals.com This technique dramatically reduces reaction times, often increases product yields, and can enhance product purity by minimizing side reactions. eurekaselect.comnih.gov

MAOS has been widely applied to classic imidazole syntheses, such as the Debus-Radziszewski reaction, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia. ijprajournal.comwikipedia.org By applying microwave irradiation, often under solvent-free conditions, the synthesis of trisubstituted and tetrasubstituted imidazoles can be achieved in minutes rather than hours. ijprajournal.com

The table below compares conventional and microwave-assisted methods for a typical multi-component imidazole synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference(s)
Reaction Time Several hours (e.g., 1-6 hours)A few minutes (e.g., 4-9 min) nih.gov
Energy Input Conductive heating (oil bath, heating mantle)Direct dielectric heating of polar molecules nih.gov
Yield Often moderate to goodGenerally good to excellent ijprajournal.com
Conditions Often requires reflux in organic solventsCan be performed under solvent-free conditions ijprajournal.com

These advanced techniques can be adapted for the synthesis of halogenated imidazoles by using halogenated starting materials in the condensation reactions. The efficiency and green credentials of MAOS make it a powerful tool for the rapid generation of libraries of halogenated imidazole derivatives for further study. eurekaselect.com

Mechanochemical Approaches for Imidazole Functionalization

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. colab.wsnih.gov This approach is particularly advantageous for the halogenation of heterocyclic compounds, often proceeding under solvent-free ("neat grinding") or minimal solvent ("liquid-assisted grinding", LAG) conditions. nih.govbeilstein-journals.org

The functionalization of imidazoles and related heterocycles via mechanochemical means typically involves ball milling the substrate with a halogen source. mdpi.commdpi.com N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are common halogenating agents in these solid-state reactions. nih.govbeilstein-journals.org The reactions can be performed without a catalyst or be facilitated by the presence of a palladium(II) catalyst, particularly for C-H bond halogenation. beilstein-journals.orgacs.org

For unsymmetrically substituted heterocycles, the regioselectivity of halogenation is a key consideration. In some mechanochemical systems, halogenation occurs at positions activated by electron-donating groups. nih.govbeilstein-journals.org The process is influenced by factors such as the choice of grinding auxiliary liquids (e.g., acetonitrile), milling frequency, and the presence of additives like p-toluenesulfonic acid (TsOH), which can assist in catalyst activation. beilstein-journals.orgacs.org In situ monitoring using techniques like Raman spectroscopy can provide insights into reaction dynamics and the formation of intermediates. beilstein-journals.org

Table 1: Examples of Mechanochemical Halogenation Conditions

Substrate Type Halogen Source Conditions Catalyst Outcome
Azobenzenes N-halosuccinimides (NXS) Ball Milling (Neat or Liquid-Assisted Grinding) Pd(OAc)₂ (optional) Selective ortho-halogenation nih.govbeilstein-journals.org
2-phenylpyridine N-halosuccinimide (NXS) Ball Milling [Cp*RhCl₂]₂ / AgSbF₆ C-H halogenation nih.gov
Imidazole N-oxides N/A Ball Milling N/A Synthesis of N-aryl-substituted derivatives mdpi.comresearchgate.net

This table is generated based on data from analogous reactions on other aromatic and heterocyclic systems, illustrating the general principles of mechanochemical halogenation.

Catalytic Methodologies for Forming Dihaloimidazoles

Catalysis provides powerful tools for the synthesis of complex molecules like dihaloimidazoles, offering enhanced reaction rates, yields, and selectivity under mild conditions. Organocatalysis, nanocatalysis, and the use of deep eutectic solvents are prominent among these modern catalytic strategies.

Organocatalysis Organocatalysis employs small organic molecules to accelerate chemical reactions. Imidazole itself can act as an organocatalyst in multicomponent reactions to produce highly functionalized heterocycles. rsc.orgias.ac.in For instance, imidazole can catalyze the formation of pyrazolo[1,2-b]phthalazine-diones in an aqueous medium with yields ranging from 85-94%. ias.ac.in Similarly, p-toluenesulfonic acid (PTSA) has been effectively used as an inexpensive, non-toxic organocatalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. These methods typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium (B1175870) source. While these routes build the core imidazole ring, subsequent halogenation steps would be required to produce dihalo-derivatives.

Nanocatalysis Nanoparticles can serve as highly efficient and recyclable catalysts due to their high surface-area-to-volume ratio. Zinc oxide nanoparticles (ZnO-NPs) have been utilized to catalyze a four-component reaction to synthesize imidazole derivatives in water at room temperature. nih.gov This process involves the reaction of trichloroacetonitrile, amides, alkyl bromides, and amino acids, demonstrating the versatility of nanocatalysts in constructing the imidazole scaffold. nih.gov Silver nanoparticles (AgNPs) have also been reported as effective catalysts for the synthesis of 2,4,5-trisubstituted imidazoles from the reaction of benzil, aromatic aldehydes, and ammonium acetate. researchgate.net

Deep Eutectic Solvents (DESs) Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than its individual components. mdpi.comnih.gov These solvents are gaining recognition as green and recyclable media for chemical synthesis. researchgate.net A ternary DES composed of dimethyl urea, tin(II) chloride, and hydrochloric acid has been shown to act as both the reaction medium and a recyclable catalyst for the one-pot, multicomponent synthesis of trisubstituted and tetrasubstituted imidazoles. researchgate.net This system provides good to excellent yields under mild conditions (60 °C) and the DES can be reused for multiple cycles without a significant loss in catalytic activity. researchgate.net The use of imidazole-based DESs has also been explored, highlighting the diverse applications of these novel solvent systems. mdpi.comresearchgate.net

Table 2: Comparison of Catalytic Methodologies for Imidazole Synthesis

Catalytic Method Catalyst Example Key Features Typical Yields
Organocatalysis p-Toluenesulfonic acid (PTSA) Inexpensive, non-toxic, mild conditions. Good to excellent
Organocatalysis Imidazole ias.ac.in Green solvent (water:ethanol), recyclable medium. 85-94%
Nanocatalysis ZnO Nanoparticles nih.gov Recyclable catalyst, reaction in water at room temp. Excellent

This table summarizes findings for the synthesis of the core imidazole ring, which is a precursor to dihaloimidazoles.

Synthetic Routes to 2,5-Dihaloimidazoles and Other Polyhalogenated Imidazoles

The synthesis of specifically substituted polyhalogenated imidazoles, such as 2,5-dihaloimidazoles, presents a significant synthetic challenge due to issues of regioselectivity. Direct halogenation of the imidazole ring can lead to a mixture of products. Therefore, synthetic strategies often rely on either carefully controlled stepwise halogenation or building the ring from pre-halogenated precursors.

One common approach involves the direct halogenation of an existing imidazole derivative. For example, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole faced challenges with the formation of regioisomers when methylating 5-bromo-2-methyl-1H-imidazole. thieme-connect.de A more successful route involved the dibromination of 1,2-dimethyl-1H-imidazole to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole, followed by a selective debromination using isopropyl magnesium chloride to furnish the desired 4-bromo product. thieme-connect.de This highlights a strategy of over-halogenation followed by selective de-halogenation to achieve the desired substitution pattern.

Another strategy involves using halogenating agents such as alkali metal hypohalites (e.g., sodium hypochlorite, sodium hypobromite) in the presence of a quaternary ammonium salt catalyst. google.com This method is presented as an industrially advantageous route to halogenated imidazoles. google.com

The synthesis of other polyhalogenated imidazoles often starts with a protected imidazole. For instance, a synthetic method for 4-bromo-2-nitro-1H-imidazole begins with 2-nitroimidazole. google.com The nitrogen is first protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The protected intermediate is then brominated, and the final step involves the deprotection of the SEM group to yield the target molecule. google.com This protection-halogenation-deprotection sequence is a classic strategy to control regiochemistry during the functionalization of heterocyclic rings.

While a direct, one-step synthesis for this compound is not prominently detailed, its synthesis would likely involve a multi-step sequence. This could entail the synthesis of a 2-chloro-1H-imidazole or 5-bromo-1H-imidazole intermediate, followed by a subsequent, regioselective halogenation at the remaining vacant position, likely involving protecting groups to direct the incoming halogen.

Reactivity and Transformation Pathways of 5 Bromo 2 Chloro 1h Imidazole

Electrophilic Substitution Reactions on 5-bromo-2-chloro-1H-imidazole

Electrophilic aromatic substitution (EAS) on the imidazole (B134444) ring is generally disfavored due to the presence of two deactivating halogen atoms. However, understanding the directing effects of these substituents is crucial for predicting the outcome of forced reactions.

The regioselectivity of electrophilic attack on the this compound ring is a product of the combined electronic effects of the bromine and chlorine atoms. Halogens are unique in that they are electron-withdrawing through the inductive effect, yet they are ortho- and para-directing in many aromatic systems due to resonance effects. wuxiapptec.com In the case of the imidazole ring, which is already electron-rich, the two halogen atoms significantly reduce the ring's nucleophilicity, making electrophilic substitution challenging.

Computational methods, such as the RegioSQM method, predict the regioselectivity of EAS by identifying the aromatic carbon atom with the highest proton affinity, which corresponds to the most nucleophilic center. rsc.orgresearchgate.netamazonaws.com For a di-substituted imidazole like this compound, the only available position for substitution is the C4 carbon. The powerful electron-withdrawing nature of both the chloro group at C2 and the bromo group at C5 deactivates the entire ring towards electrophilic attack. While the N-methyl group in a compound like 1-methylimidazole (B24206) is known to direct bromination to the 5-position by stabilizing the intermediate, the NH proton in the unsubstituted imidazole offers less directive power. smolecule.com Theoretical studies on halogen migration in imidazoles further underscore the complex electronic environment of the ring system. csic.es

Table 1: Electronic Effects of Substituents on the Imidazole Ring

Substituent Position Inductive Effect Resonance Effect Net Effect on Ring
Chlorine C2 -I (Electron-withdrawing) +R (Electron-donating, weak) Deactivating
Bromine C5 -I (Electron-withdrawing) +R (Electron-donating, weak) Deactivating

Nucleophilic Aromatic Substitution (SNAr) on this compound

Nucleophilic aromatic substitution (SNAr) presents a more viable pathway for functionalizing this compound, as the electron-withdrawing halogens that hinder electrophilic attack instead activate the ring for nucleophilic attack.

The displacement of halogens on the this compound ring typically proceeds through a two-step addition-elimination mechanism characteristic of SNAr reactions. semanticscholar.org This process involves the initial attack of a nucleophile on the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. escholarship.org The subsequent departure of the halide leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups, such as the halogens themselves and the second nitrogen atom in the imidazole ring, is the primary driving force that facilitates this reaction. semanticscholar.orgtandfonline.com

A variety of nucleophiles can displace the halogen atoms, including amines, alcohols, and thiols. evitachem.comsmolecule.com Reaction conditions often require a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be performed at elevated temperatures to achieve complete conversion. The choice of base, if required, and reaction temperature significantly influences the reaction pathway and product yield. evitachem.com For instance, studies on related halo-nitroimidazoles show that arylthiols can effectively displace bromo and iodo groups in basic media. researchgate.net

Table 2: General Conditions for SNAr on Haloimidazoles

Nucleophile Reagents/Conditions Potential Product Type Source
Amines NH₃ (aq.), DMF, 80°C Amino-substituted imidazole
Thiols NaSH, DMSO, 60°C Mercapto-substituted imidazole
Alkoxides NaOMe, MeOH, reflux Methoxy-substituted imidazole
Arylthiols ArSH, Base, Dioxane Arylthio-substituted imidazole researchgate.net

When comparing the reactivity of the bromine at the C5 position versus the chlorine at the C2 position, two main factors must be considered: the electronic activation of the site and the leaving group ability of the halide.

Electronic Activation : The C2 position of the imidazole ring is generally more electron-deficient than the C5 position due to its proximity to both nitrogen atoms. This would suggest that nucleophilic attack is electronically favored at the C2-chloro position.

Leaving Group Ability : The ability of a halogen to depart as a halide ion follows the trend I > Br > Cl > F. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.

In many SNAr reactions, the rate-determining step is the initial nucleophilic attack, making electronic factors dominant. However, the leaving group ability can also be influential. Research on 5(4)-halo-4(5)-nitroimidazoles has shown that substituents at the C5 position are more readily displaced than those at C4, and that bromo-substituted compounds can be slightly more reactive than their iodo counterparts under certain conditions. researchgate.net Conversely, studies comparing chlorination and bromination in other contexts have highlighted that bromine can be a more effective halogenating agent, while chlorine can act as a stronger oxidant. nih.gov For this compound, the substitution pattern is complex. The greater electron deficiency at C2 favors attack at that position, while the superior leaving group ability of bromide favors displacement at C5. The ultimate outcome often depends on the specific nucleophile and reaction conditions employed.

Table 3: Comparison of Halogen Reactivity in SNAr

Feature C5-Bromine C2-Chlorine General Trend
Ring Position C5 C2 C2 is generally more electrophilic
Leaving Group Ability Good (Br⁻) Moderate (Cl⁻) I > Br > Cl > F
C-X Bond Strength Weaker Stronger C-Cl > C-Br
Predicted Reactivity Potentially higher due to leaving group Potentially higher due to electronics Highly condition-dependent

Organometallic Reactions for Selective Functionalization

Organometallic chemistry provides a powerful tool for the selective functionalization of this compound, primarily through halogen-metal exchange reactions.

Halogen-metal exchange is a highly regioselective process that allows for the conversion of a carbon-halogen bond into a carbon-metal bond, creating a potent nucleophilic carbon center. In molecules containing multiple different halogens, the exchange rate is typically much faster for bromine than for chlorine. tcnj.edu This reactivity difference allows for the selective functionalization of the C5 position in this compound.

The reaction is commonly carried out using organolithium reagents, such as n-butyllithium (n-BuLi), or Grignard reagents, like isopropylmagnesium chloride (i-PrMgCl), at low temperatures (e.g., -78°C to 0°C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govgoogle.com Studies on closely related systems, such as 4-bromo-2-chloro-1-(benzyloxy)imidazoles, have demonstrated that bromine-lithium exchange occurs exclusively at the bromo-substituted position. acs.org Similarly, protecting the C2 position of an imidazole with a chloro group is a known strategy to direct lithiation to the C5 position. researchgate.net Attempts to perform this exchange on N-unsubstituted bromoimidazoles can sometimes be complicated by deprotonation of the acidic N-H proton, potentially requiring an excess of the organometallic reagent or prior N-protection. nih.govrsc.org The resulting organometallic intermediate can then be quenched with a wide variety of electrophiles to install new functional groups at the C5 position.

Table 4: Reagents and Conditions for Halogen-Metal Exchange

Reagent Typical Conditions Selectivity Source
n-Butyllithium (n-BuLi) THF, -100°C to -15°C Br > Cl tcnj.edugoogle.com
Isopropylmagnesium chloride (i-PrMgCl) THF, 0°C Br > Cl nih.gov
i-PrMgCl / n-BuLi combination THF, -20°C to 0°C Br > Cl (for substrates with acidic protons) nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Positions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgsemanticscholar.org For a substrate like this compound, the key challenge and opportunity lie in the selective functionalization of either the C-Br or the C-Cl bond. The general order of reactivity for halogens in these reactions is I > Br > OTf > Cl > F, which suggests that the C-Br bond at the C5 position would typically react preferentially over the C-Cl bond at the C2 position. libretexts.orgresearchgate.net However, modern advancements in catalyst design allow for the manipulation of this inherent selectivity.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. libretexts.org For dihaloheteroarenes, selective monoarylation can be achieved. acs.orgnih.gov Research on various dihaloazoles has demonstrated that by carefully selecting the palladium catalyst and ligands, it is possible to switch the site of reactivity. acs.orgnih.gov For instance, in related dihaloazole systems, certain catalysts favor the thermodynamically preferred C-Br bond cleavage, while other, often bulkier, ligands can promote coupling at the typically less reactive C-Cl position. nih.gov While specific studies on this compound are not prevalent, data from analogous systems like 2,4-dibromoimidazole show a preference for coupling at the more electron-deficient C2 position. nih.gov In the case of this compound, the C2 position is adjacent to two nitrogen atoms, increasing its electrophilicity, which could counteract the higher intrinsic reactivity of the C-Br bond. Catalyst systems involving bulky N-heterocyclic carbene (NHC) ligands have been shown to invert conventional selectivity in other dihaloazines, offering a potential strategy to target the C2-Cl bond. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov The reactivity trend (Br > Cl) is also operative here. Therefore, in a reaction with this compound, the initial coupling would be expected to occur at the C5-Br bond. In related 5-chloropyrazole-4-carbaldehydes, the chloro group was found to be sufficiently activated to act as a leaving group in Sonogashira reactions, suggesting that sequential coupling at both positions of this compound is feasible under the right conditions. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. semanticscholar.orgorganic-chemistry.org Similar to other palladium-catalyzed reactions, the selectivity is governed by the ease of oxidative addition, favoring the C-Br bond. Therefore, the vinylation of this compound would predictably occur at the C5 position first.

The table below summarizes representative conditions for achieving regioselective Suzuki-Miyaura couplings on analogous dihaloazole systems, illustrating how catalyst choice dictates the site of reaction.

Substrate AnalogueBoronic AcidCatalyst/LigandBaseSolventMajor ProductReference
2,4-DibromoimidazoleArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane2-Aryl-4-bromoimidazole nih.gov
2,5-DibromopyridinePhenylboronic acidPd₂(dba)₃ / PPh₃K₃PO₄Dioxane2-Phenyl-5-bromopyridine nih.gov
5-Bromo-2-chloropyridinePhenylboronic acidPd(OAc)₂ / QPhosK₃PO₄Toluene5-Bromo-2-phenylpyridine nih.gov
5-Bromo-2-chloropyridinePhenylboronic acidPd(OAc)₂ / dppfK₃PO₄Toluene2-Chloro-5-phenylpyridine nih.gov

This catalyst-controlled selectivity is a powerful strategy for the modular synthesis of complex, polysubstituted imidazoles from a single dihalogenated precursor. acs.orgnih.gov

Rearrangement Processes in Halogenated Imidazoles

Halogenated imidazoles can undergo dynamic intramolecular processes, including proton tautomerism and halogen migration. These rearrangements can influence the compound's reactivity and are crucial for understanding its chemical behavior.

Proton Tautomerism: Like many N-heterocycles, this compound can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. researchgate.netpurkh.com This is a form of annular tautomerism. For this compound, two aromatic tautomers are possible: this compound and 4-bromo-2-chloro-1H-imidazole.

The equilibrium between these two forms is typically rapid, and the relative stability can be influenced by factors such as solvent polarity, temperature, and the electronic effects of the substituents. conicet.gov.ar Computational studies on similar azoles indicate that the 1H-imidazole form is generally the most stable. purkh.com The presence of halogen substituents at the C2, C4, and C5 positions will modulate the electron density and basicity of the nitrogen atoms, thereby influencing the tautomeric preference.

Halogen Migration (Halotropy): Halotropy, also known as the "halogen dance," is a rearrangement process where a halogen atom migrates from one position to another on a heterocyclic ring. wikipedia.org In azoles, this typically involves the migration of a halogen from a nitrogen atom to a carbon atom (N→C) via a non-aromatic intermediate. csic.es Theoretical studies using Gaussian-4 (G4) composite methods have investigated the energetics of these migrations for chloro- and bromo-imidazoles. csic.es

The proposed mechanism for the C-halogenation of imidazole often postulates an initial N-halogenation, followed by an N-to-C halotropic shift to a non-aromatic C-halo intermediate, which then re-aromatizes through prototropy. csic.es For example, the chlorination of imidazole is thought to proceed via 1-chloro-1H-imidazole, which rearranges to 4-chloro-4H-imidazole and then tautomerizes to the more stable 5-chloro-1H-imidazole. csic.es However, there is limited experimental evidence for these intramolecular halogen migrations in azoles, as the non-aromatic intermediates are typically not isolated. csic.es The activation barriers for these migrations are often considerable, making them less common than proton tautomerism. csic.es While direct studies on this compound are lacking, the principles suggest that while N-to-C migrations of bromine or chlorine are theoretically possible, they represent high-energy pathways. More commonly, halogen migrations in aromatic systems occur under basic conditions. wikipedia.org

Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2 Chloro 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-bromo-2-chloro-1H-imidazole, ¹H and ¹³C NMR spectra offer fundamental information about the proton and carbon frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the imidazole (B134444) ring possesses a single proton (H4). Its chemical shift is influenced by the electronegativity of the adjacent bromine and nitrogen atoms. In related substituted imidazoles and benzimidazoles, aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. For instance, in 2-substituted-1H-benzo[d]imidazoles, the aromatic protons appear between δ 7.2 and 7.6 ppm. rsc.org The N-H proton of the imidazole ring is expected to appear as a broad singlet, often at a downfield chemical shift (typically δ 12-14 ppm in DMSO-d₆), due to its acidic nature and potential for hydrogen bonding. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The this compound molecule has three distinct carbon atoms (C2, C4, and C5).

C2 Carbon: Attached to a chlorine atom and two nitrogen atoms, this carbon is expected to be significantly deshielded, appearing at a downfield chemical shift. In related imidazolin-2-ylidenes, the carbene carbon (C2) resonates at δ 206–220 ppm, and this shifts substantially upon substitution or complexation. acs.org

C4 and C5 Carbons: The chemical shifts of these carbons are influenced by the attached halogen. The carbon atom bonded to the bromine (C5) will experience a different electronic environment compared to the carbon bearing a proton (C4). In substituted benzimidazoles, carbons adjacent to halogens show distinct shifts; for example, a carbon bonded to bromine (C-Br) may appear around 115 ppm.

Illustrative NMR Data for Related Halogenated Imidazoles:

CompoundNucleusChemical Shift (δ, ppm)Solvent
5-Bromo-1-methyl-1H-imidazole chemicalbook.com¹H2.6 (s, 3H, CH₃), 7.0 (s, 1H, H2), 7.2 (s, 1H, H4)-
2-butyl-1H-benzo[d]imidazole rsc.org¹³C152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6CDCl₃
6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole ¹H2.47 (s, 3H, -CH₃), 7.36–8.35 (m, Ar-H)-

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment of all proton and carbon signals. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For a derivative of this compound with additional protons, COSY would reveal which protons are adjacent to each other. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edu An HSQC spectrum of a substituted derivative would show a cross-peak connecting the H4 proton signal to the C4 carbon signal, confirming their direct attachment. rsc.org This is a highly sensitive technique for assigning carbons that bear protons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for determining stereochemistry and the conformation of substituents.

The combination of these techniques allows for a complete and definitive assignment of the molecular structure. For example, in the characterization of complex imidazole derivatives, the assignment of ¹H and ¹³C signals is frequently assisted by COSY, HSQC, and HMBC experiments. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of Halogenated Imidazoles

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. chemguide.co.uk

For this compound (C₃H₂BrClN₂), high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. docbrown.info

The molecular ion region would exhibit peaks at M, M+2, and M+4, with relative intensities dictated by the natural abundance of the isotopes. docbrown.info

Predicted Mass Spectrometry Data for C₃H₂BrClN₂: uni.lu

Monoisotopic Mass: 179.909 Da

Predicted Adducts:

[M+H]⁺: 180.91628 m/z

[M+Na]⁺: 202.89822 m/z

[M-H]⁻: 178.90172 m/z

Fragmentation Analysis: The molecular ions are energetically unstable and can break into smaller, charged fragments. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms or other small neutral molecules. For this compound, potential fragmentation could involve:

Loss of a chlorine radical (·Cl)

Loss of a bromine radical (·Br)

Loss of HCN

The relative stability of the resulting fragment ions often dictates the most abundant peaks in the spectrum. chemguide.co.uk For instance, in related halogenated benzimidazoles, fragmentation often involves the loss of a halide ion.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretching: A broad band is expected in the region of 3100-3400 cm⁻¹ for the N-H bond of the imidazole ring. This broadening is due to hydrogen bonding in the solid state.

C=N and C=C Stretching: The imidazole ring stretching vibrations (C=N and C=C) typically appear in the 1450-1615 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending modes are found at lower frequencies (e.g., 800-900 cm⁻¹).

C-Cl and C-Br Stretching: The vibrations of carbon-halogen bonds are found in the fingerprint region. The C-Cl stretch is typically in the 700-800 cm⁻¹ range, while the C-Br stretch appears at a lower wavenumber, usually between 500 and 600 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy often provides better signals for non-polar bonds and symmetric vibrations. For this compound, the imidazole ring breathing modes would be prominent in the Raman spectrum. mdpi.com In studies of similar molecules, FT-Raman spectra have been used to identify key vibrations, such as the imidazole ring modes, which can be sensitive to substitution patterns and intermolecular interactions. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are frequently employed to predict and help assign the experimental vibrational frequencies observed in IR and Raman spectra. nih.govresearchgate.net

Characteristic Vibrational Frequencies for Halogenated Heterocycles:

Functional Group/VibrationTypical Wavenumber Range (cm⁻¹)Technique
N-H Stretch (Imidazole)3100 - 3400IR
C=N Stretch (Imidazole)1610 - 1615IR
Ring Breathing1450 - 1550Raman
C-Cl Stretch700 - 800IR
C-Br Stretch500 - 600IR

X-ray Crystallography for Precise Molecular Geometry and Solid-State Packing

While spectroscopic methods reveal connectivity and electronic structure, single-crystal X-ray crystallography provides the most precise and unambiguous three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected geometry and packing. For example, the crystal structure of 5-Bromo-1H-thieno[2,3-d]imidazole, a related bicyclic system, reveals a nearly planar molecule. researchgate.net In the crystal lattice, molecules are linked by N—H···N hydrogen bonds, forming infinite chains. researchgate.net

For this compound, a crystal structure would precisely define:

The planarity of the imidazole ring.

The exact bond lengths of C-Br, C-Cl, C-N, and C-C bonds.

The bond angles within the ring.

The nature of intermolecular interactions, which are expected to include N-H···N hydrogen bonds and potentially halogen bonding (C-Br···N or C-Cl···N interactions).

The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, a more complex derivative, demonstrates how these molecules pack in the solid state, influenced by various intermolecular forces. researchgate.net Such analyses are critical for understanding the physical properties of the compound and how it might interact with other molecules.

Illustrative Crystallographic Data for a Related Compound (5-Bromo-1H-thieno[2,3-d]imidazole): researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.8917 (11)
b (Å)17.118 (5)
c (Å)9.405 (3)
β (°)91.359 (3)
V (ų)626.4 (3)
Z4

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloro 1h Imidazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-bromo-2-chloro-1H-imidazole. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of the molecule's behavior at an atomic level. nih.govresearchgate.net

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost. niscpr.res.in These calculations begin with geometry optimization, where the molecule's structure is adjusted to find its lowest energy conformation. For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles, accounting for the influence of the bromine and chlorine substituents on the imidazole (B134444) ring. High-level ab initio methods, while more computationally intensive, can be used to refine these energetic and structural calculations. ukim.mk The resulting optimized structure serves as the foundation for all further computational analyses. nih.gov

The electronic landscape of a molecule is key to its reactivity, and this is visualized through Molecular Electrostatic Potential (MEP) maps and analyzed via Frontier Molecular Orbitals (FMOs). malayajournal.orgaip.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. niscpr.res.in For this compound, MEP analysis would identify regions of positive and negative potential. Typically, the areas around the electronegative nitrogen and chlorine atoms would exhibit a negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atom on the imidazole nitrogen (N-H) would show a positive potential (blue), marking it as a potential hydrogen bond donor site. malayajournal.org The halogen atoms (Br and Cl) can present a region of positive potential on their outermost surface, known as a "sigma-hole," which allows for halogen bonding interactions. sapub.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. aip.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive. For this compound, the presence of electron-withdrawing halogens would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole. The precise energy gap dictates its kinetic stability and the ease with which it can undergo electronic transitions. niscpr.res.in

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: The following values are illustrative, based on typical results for similar halogenated heterocyclic compounds calculated via DFT methods.)

ParameterValue (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.95Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.90Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Ionization Potential (I)6.85The minimum energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A)1.95The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ)4.40The tendency of the molecule to attract electrons (calculated as (I+A)/2).
Chemical Hardness (η)2.45Resistance to change in electron distribution (calculated as (I-A)/2).

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. DFT calculations can accurately forecast vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. chemrxiv.orgacs.org

For this compound, calculating the vibrational frequencies can help assign the peaks observed in an experimental IR spectrum to specific bond stretches, bends, and torsions (e.g., C-N stretch, N-H bend, C-Cl stretch). nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is particularly powerful. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a robust method for verifying the compound's structure, especially for distinguishing between potential isomers. For halogenated compounds, it is often necessary to use advanced functionals and basis sets to accurately account for the electronic effects of the halogens. acs.org

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (δ) for this compound (Note: Experimental values are hypothetical. Predicted values are representative of typical accuracy from DFT calculations using appropriate methods like GIAO.)

AtomPredicted δ (ppm)Hypothetical Experimental δ (ppm)
¹H NMR
H112.812.6
H47.47.3
¹³C NMR
C2145.2144.8
C4118.5118.1
C5107.9107.5

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). csic.esrsc.org

For this compound, this approach can be used to study various potential reactions, such as nucleophilic aromatic substitution at the C2 or C5 positions. A transition state search involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy barrier of the reaction, which dictates the reaction rate. researchgate.net For example, studies on the migration of halogen atoms in imidazoles have used Gaussian-4 (G4) theory to calculate the energetics of transition states, revealing the feasibility of intramolecular rearrangements. csic.es Similarly, DFT calculations can model the SN2 reaction mechanism for the formation of imidazolium-based ionic liquids from halogenated precursors, identifying the transition state and its energy barrier. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations place the molecule in a more realistic environment, such as a solvent box, to study its dynamic behavior over time. rdd.edu.iqaip.org MD simulations use classical mechanics force fields to model the interactions between atoms.

For this compound, MD simulations can reveal its conformational flexibility and how it interacts with solvent molecules like water. rdd.edu.iq This is critical for understanding its solubility and how it behaves in a biological medium. Simulations can characterize the hydrogen bonding patterns between the imidazole's N-H group and surrounding water molecules and analyze the structure of the solvation shells around the molecule. aip.orgunifi.it The dynamic trajectory from an MD simulation provides information on how the molecule rotates and flexes, which can be essential for its ability to fit into a biological target like an enzyme's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Docking for Ligand-Target Interactions

In drug discovery, computational tools are essential for predicting how a molecule might behave as a drug. QSAR and molecular docking are two of the most prominent in silico techniques used for this purpose. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netfrontiersin.org For this compound, a QSAR study would involve designing a library of related derivatives with varied substituents. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. asianpubs.org These descriptors are then used to build a regression model (e.g., using Partial Least Squares) that predicts the biological activity (e.g., IC₅₀ value against an enzyme). nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govresearchgate.net This method is crucial for understanding the molecular basis of a drug's action. Given that many imidazole derivatives show antifungal activity by inhibiting enzymes like 14α-demethylase, this protein serves as a plausible target for docking studies with this compound. sapub.orgnih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. A docking algorithm then samples a vast number of possible binding poses and scores them based on a force field, estimating the binding affinity (often as a negative score in kcal/mol, where a more negative value indicates stronger binding). researchgate.net The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-protein complex. sapub.org These insights are invaluable for optimizing the ligand's structure to improve its binding potency and selectivity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site (e.g., 14α-demethylase) (Note: Data is for illustrative purposes to demonstrate typical docking analysis outputs.)

ParameterFinding
Binding Affinity -8.5 kcal/mol
Intermolecular Interactions
Hydrogen BondsThe N-H group of the imidazole ring forms a hydrogen bond with the side-chain carboxylate of an Aspartate residue (e.g., ASP 225).
Halogen BondsThe bromine atom at the C5 position forms a halogen bond with the backbone carbonyl oxygen of a Glycine residue (e.g., GLY 310).
Hydrophobic InteractionsThe imidazole ring engages in π-π stacking with the aromatic side chain of a Phenylalanine residue (e.g., PHE 230).
Predicted Inhibition Constant (Ki) 550 nM
Interacting Amino Acid Residues ASP 225, PHE 230, GLY 310, TYR 132, MET 501

Applications of 5 Bromo 2 Chloro 1h Imidazole As a Versatile Synthetic Building Block

Precursor for Complex Substituted Imidazoles and Polycyclic Heterocycles

The unique substitution pattern of 5-bromo-2-chloro-1H-imidazole provides a powerful platform for the synthesis of a variety of complex substituted imidazoles. The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions. For instance, the C-Br bond can be selectively targeted in Suzuki or Stille couplings, leaving the C-Cl bond intact for subsequent transformations. This stepwise approach enables the controlled introduction of different aryl, heteroaryl, or alkyl groups at the C5 and C2 positions, leading to the creation of highly substituted imidazole (B134444) derivatives that are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

Furthermore, this dihalogenated imidazole serves as a key starting material for the construction of polycyclic heterocyclic systems. Through intramolecular cyclization reactions, the imidazole ring can be fused with other aromatic or heterocyclic rings, leading to the formation of complex frameworks. For example, double Ullmann coupling reactions have been utilized to synthesize benzoimidazo chemshuttle.combldpharm.comdiazepinoindoles and related structures. researchgate.net This strategy provides an efficient pathway to novel and structurally diverse polycyclic compounds with potential biological activities.

Scaffold for Novel Organometallic Compounds and N-Heterocyclic Carbene (NHC) Ligands

The imidazole core of this compound is a fundamental component in the design of N-heterocyclic carbene (NHC) ligands. researchgate.net NHCs are a class of organic compounds that, after deprotonation, form stable carbenes which are excellent ligands for a wide range of transition metals. researchgate.net The resulting organometallic complexes have found widespread applications in catalysis, including olefin metathesis, cross-coupling reactions, and polymerization. openmedicinalchemistryjournal.com

The substituents on the imidazole ring play a crucial role in tuning the electronic and steric properties of the resulting NHC ligand, which in turn influences the reactivity and selectivity of the metal complex. cellmolbiol.org The bromo and chloro substituents on the this compound backbone can be retained or further functionalized to modulate these properties. For instance, the introduction of bulky groups can enhance the stability of the metal complex, while electron-withdrawing or -donating groups can alter its catalytic activity. acs.org The ability to systematically modify the NHC scaffold makes this compound a valuable starting material for the development of new and improved catalysts for a variety of chemical transformations. acs.org

Intermediate in the Synthesis of Functional Materials and Advanced Chemical Probes

The inherent reactivity of this compound makes it a valuable intermediate in the synthesis of functional materials and advanced chemical probes. rsc.org The imidazole moiety is a key component in many photochromic and electrochromic materials. openmedicinalchemistryjournal.com By incorporating this dihalogenated imidazole into larger conjugated systems, chemists can develop new materials with tailored optical and electronic properties. The bromo and chloro groups serve as handles for further chemical modifications, allowing for the fine-tuning of the material's performance.

In the realm of chemical biology, substituted imidazoles are used as fluorescent probes for the detection of various analytes. The imidazole core can be functionalized with fluorophores and recognition elements to create probes that exhibit changes in their fluorescence properties upon binding to a specific target. The versatility of this compound allows for the synthesis of a diverse library of imidazole-based probes for applications in cellular imaging and diagnostics.

Strategic Building Block for Derivatizing Natural Products or Biologically Relevant Imidazole Scaffolds

Many natural products and biologically active molecules contain an imidazole ring. researchgate.net The unique chemical handles on this compound make it a strategic building block for the derivatization of these important compounds. uct.ac.za By attaching this dihalogenated imidazole to a natural product or a known biologically relevant scaffold, chemists can create new analogues with potentially improved pharmacological properties.

This approach, known as scaffold hopping or derivatization, is a common strategy in drug discovery. The bromo and chloro substituents on the imidazole ring can be used to explore the structure-activity relationship (SAR) of a particular compound. For example, a library of derivatives can be synthesized by reacting the halogenated positions with different chemical groups, and the biological activity of each derivative can then be evaluated. This process can lead to the identification of new drug candidates with enhanced potency, selectivity, or pharmacokinetic properties.

Q & A

Q. How can reaction conditions be optimized for synthesizing 5-bromo-2-chloro-1H-imidazole derivatives with high purity and yield?

Methodological Answer: Optimization involves adjusting catalysts, solvents, and reaction times. For example, triethylamine is often used as a base to facilitate cyclization reactions (e.g., in chloroacetyl chloride-mediated cycloadditions) . Solvent polarity (e.g., dichloromethane vs. ethanol) and temperature control (e.g., reflux vs. room temperature) significantly impact yields. Evidence from similar derivatives shows yields ranging from 71% to 86% when using stepwise protocols with purification via flash chromatography .

Q. What spectroscopic techniques are essential for characterizing substituent effects in this compound analogs?

Methodological Answer: Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1610–1617 cm⁻¹ for imidazole rings) and halogen bonds (C-Br at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹) .
  • NMR : 1^1H NMR resolves aromatic proton environments (δ 7.2–8.4 ppm), while 13^{13}C NMR confirms ring substitution patterns .
  • Mass Spectrometry (MS) : Validates molecular weights (e.g., m/z 286.01 for methyl-substituted derivatives) .

Q. What strategies are effective for introducing functional groups at specific positions on the imidazole ring?

Methodological Answer: Directed functionalization often employs halogen exchange (e.g., Suzuki coupling for aryl groups) or nucleophilic substitution. For example, bromine at position 5 can be replaced via palladium-catalyzed cross-coupling, while chlorine at position 2 allows further electrophilic substitutions . Protecting groups (e.g., tosyl in 1-tosyl-1H-benzo[d]imidazole) enable regioselective modifications .

Advanced Research Questions

Q. How do computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer: Docking studies (e.g., using AutoDock Vina) assess binding affinities to targets like EGFR. For example, derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show enhanced hydrophobic interactions in kinase active sites. Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates electrostatic potentials to validate binding poses .

Q. How can researchers address contradictions in spectroscopic data across different substituted derivatives?

Methodological Answer: Contradictions often arise from solvent effects or crystallographic packing. Cross-validation using multiple techniques is critical:

  • Compare NMR data in different solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., distinguishing C5-Br vs. C4-Br substitution) .
  • Replicate synthesis under standardized conditions to isolate polymorphic variations .

Q. What in vitro assays are suitable for evaluating the cytotoxicity and selectivity of these derivatives?

Methodological Answer:

  • MTT Assay : Measures cell viability (e.g., IC₅₀ values against cancer cell lines like MCF-7) .
  • Kinase Inhibition Assays : Quantify EGFR inhibition via fluorescence polarization .
  • Selectivity Screening : Compare activity across related enzymes (e.g., HER2 vs. EGFR) to identify off-target effects .

Q. What steps are involved in ADMET analysis for preclinical studies of imidazole-based compounds?

Methodological Answer:

  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome stability tests.
  • Toxicity : Ames test for mutagenicity and hERG channel binding assays for cardiotoxicity. Computational tools like SwissADME predict logP and bioavailability .

Q. How can derivatives be designed to target specific enzymes, such as EGFR, while minimizing off-target interactions?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce substituents that mimic ATP’s adenine moiety (e.g., phenyl groups at position 2) .
  • Pharmacophore Modeling : Align hydrophobic (Br/Cl) and hydrogen-bonding (NH of imidazole) features with kinase active sites .
  • Selectivity Filters : Avoid substituents with high similarity to known kinase inhibitors (e.g., bulkier groups reduce HER2 affinity) .

Q. What challenges arise when scaling up synthesis from milligram to gram scale?

Methodological Answer:

  • Purification : Transition from flash chromatography to recrystallization or fractional distillation.
  • Catalyst Loading : Optimize transition metal catalysts (e.g., PdCl₂) to reduce costs .
  • Reaction Exotherms : Control temperature in large batches to prevent decomposition of halogenated intermediates .

Q. How does X-ray crystallography validate the structure of synthesized this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., confirming Br at C5 and Cl at C2). For example, studies on benzimidazole-thiophene hybrids reveal planar imidazole rings with dihedral angles <5° relative to substituents, ensuring electronic conjugation . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

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